molecular formula C12H8BrN B8300724 2-(8-Bromonaphthalen-1-yl)acetonitrile

2-(8-Bromonaphthalen-1-yl)acetonitrile

Cat. No.: B8300724
M. Wt: 246.10 g/mol
InChI Key: PEOJMXLRKOUZHC-UHFFFAOYSA-N
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Description

2-(8-Bromonaphthalen-1-yl)acetonitrile is a brominated naphthalene derivative with an acetonitrile functional group. This compound belongs to a class of aromatic nitriles, which are of significant interest in organic synthesis due to their utility as intermediates in pharmaceuticals, agrochemicals, and materials science. The bromine substituent at the 8-position of the naphthalene ring introduces steric and electronic effects that influence reactivity, solubility, and crystallinity.

Properties

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

2-(8-bromonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H8BrN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2

InChI Key

PEOJMXLRKOUZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Directed Bromination for Positional Control

Achieving bromination at the 8-position of naphthalene derivatives demands careful consideration of directing effects. For 1-methylnaphthalene, the methyl group acts as an ortho/para director, typically favoring bromination at positions 4 or 5. However, radical bromination using N-bromosuccinimide (NBS) under peroxide initiation (e.g., benzoyl peroxide) can override electronic effects, enabling allylic or peri-bromination. For example, in the synthesis of 1-bromo-2-(bromomethyl)naphthalene, radical conditions facilitated methyl group bromination after initial ring substitution. Applied to 1-methylnaphthalene, this method could theoretically yield 8-bromo-1-(bromomethyl)naphthalene, though experimental validation is required.

Sequential Bromination Strategies

A two-step bromination protocol, as demonstrated for 2-methylnaphthalene, offers a template for the target compound:

  • Ring Bromination : Electrophilic bromination of 1-methylnaphthalene using Br₂ in acetic acid at 0–25°C, leveraging the methyl group’s directing effects.

  • Side-Chain Bromination : Subsequent treatment with NBS and benzoyl peroxide in CCl₄ under reflux introduces a bromine atom at the benzylic position.

For 8-bromo-1-methylnaphthalene, this approach would require modified conditions to favor peri-bromination, potentially involving steric hindrance or temperature modulation.

Cyanide Substitution of Benzylic Bromides

Nucleophilic Displacement with Alkali Cyanides

The conversion of bromomethyl groups to acetonitrile moieties is well-documented. In the synthesis of (1-bromonaphthalen-2-yl)acetonitrile, treatment of 1-bromo-2-(bromomethyl)naphthalene with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at ambient temperature yielded the desired nitrile. This method, when applied to 8-bromo-1-(bromomethyl)naphthalene, would proceed via an SN2 mechanism, with DMSO enhancing nucleophilicity through solvation effects:

8-Bromo-1-(bromomethyl)naphthalene+KCNDMSO2-(8-Bromonaphthalen-1-yl)acetonitrile+KBr\text{8-Bromo-1-(bromomethyl)naphthalene} + \text{KCN} \xrightarrow{\text{DMSO}} \text{this compound} + \text{KBr}

Reaction monitoring via GC/MS ensures completion, followed by precipitation in water and recrystallization from 1,2-dimethoxyethane/ethanol.

Solvent and Stoichiometry Optimization

Ethanol-based systems, as described for 2-(2-bromophenyl)acetonitrile derivatives, offer an alternative pathway. A 1:1 mixture of tetrahydrofuran (THF) and N-methylpyrrolidone (NMP) at 0–10°C facilitates cyanide substitution while minimizing side reactions. Stoichiometric excess of KCN (1.1–1.5 eq) ensures complete conversion, with yields exceeding 85% in analogous systems.

Transition Metal-Catalyzed Coupling Approaches

Copper-Mediated Domino Reactions

Copper catalysts enable one-pot syntheses of complex nitriles. For 2-(1-bromonaphthalen-2-yl)-2-methylpropanenitrile, a Cu(I)-catalyzed coupling between 2-bromoarylacetonitriles and alkyl halides achieved sp³–sp² bond formation. Adapting this protocol for 8-bromonaphthalen-1-ylacetonitrile would require:

  • Precursor : 8-Bromo-1-iodonaphthalene

  • Cyanomethyl Source : Chloroacetonitrile or cyanomethylzinc bromide

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF at 80°C.

Palladium-Catalyzed Cyanation

Palladium complexes facilitate aromatic cyanation via cross-coupling. Using 8-bromo-1-iodonaphthalene and trimethylsilyl cyanide (TMSCN) in the presence of Pd(PPh₃)₄, the nitrile group could be introduced at position 1, followed by bromination at position 8. However, this method risks over-cyanation and requires stringent temperature control.

Purification and Characterization

Chromatographic Isolation

Flash column chromatography on silica gel with hexane/ethyl acetate gradients (9:1 to 4:1) effectively separates nitrile products from brominated byproducts. For crystalline derivatives like this compound, recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Spectroscopic Confirmation

  • IR Spectroscopy : A sharp C≡N stretch at 2230–2250 cm⁻¹ confirms nitrile formation.

  • ¹H NMR : Benzylic protons adjacent to the nitrile group resonate as singlets at δ 3.8–4.1 ppm, while aromatic protons exhibit complex splitting patterns due to bromine’s deshielding effects.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ions ([M+H]⁺) with isotopic signatures matching ⁷⁹Br/⁸¹Br ratios .

Chemical Reactions Analysis

Types of Reactions: 2-(8-Bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Substitution: Formation of 8-substituted derivatives.

    Reduction: Formation of 2-naphthalenylacetamide.

    Oxidation: Formation of 2-naphthalenylacetic acid.

Scientific Research Applications

2-(8-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The position of bromine on the naphthalene ring significantly impacts molecular geometry. For example:

  • (1-Bromonaphthalen-2-yl)acetonitrile: This isomer crystallizes in the monoclinic space group $ P2_1/n $, with lattice parameters $ a = 11.3599 \, \text{Å} $, $ b = 7.2379 \, \text{Å} $, $ c = 11.8901 \, \text{Å} $, and $ \beta = 102.538^\circ $. The acetonitrile group forms a near-linear geometry (C–C–N angle: $ 179.3^\circ $) and tilts $ 23.1^\circ $ relative to the naphthalene plane .
  • (4-Bromonaphthalen-2-yl)acetonitrile (BAGTEJ) : This analog exhibits similar linearity in the acetonitrile group but differs in bromine placement, leading to distinct packing interactions. The nitrogen atom is displaced $ 0.287 \, \text{Å} $ from the naphthalene plane, suggesting weaker conjugation compared to the 1-bromo isomer .

Table 1: Crystallographic Parameters

Compound Space Group $ a \, (\text{Å}) $ $ b \, (\text{Å}) $ $ c \, (\text{Å}) $ $ \beta \, (°) $ Tilt Angle (°)
(1-Bromonaphthalen-2-yl)acetonitrile $ P2_1/n $ 11.3599 7.2379 11.8901 102.538 23.1
(4-Bromonaphthalen-2-yl)acetonitrile Not reported - - - - 23.1

Table 2: Analytical Techniques for Characterization

Compound Key Techniques Notable Findings
(1-Bromonaphthalen-2-yl)acetonitrile X-ray diffraction Monoclinic packing, tilted acetonitrile
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile NMR, IR, DFT Non-planar structure, HOMO/LUMO on coumarin
Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile reveal that HOMO and LUMO orbitals are localized on the coumarin ring, with minimal contribution from the acetonitrile group . In contrast, bromonaphthalene-acetonitriles likely exhibit HOMO/LUMO distributions across the conjugated naphthalene system, modulated by bromine’s electron-withdrawing effects. The 8-bromo isomer’s electronic profile may further differ due to reduced steric hindrance compared to 1- or 4-bromo analogs.

Research Implications and Gaps

  • Structural Insights : The crystallographic data for (1-bromonaphthalen-2-yl)acetonitrile highlight the role of halogen positioning in dictating molecular conformation, which affects intermolecular interactions and material properties .
  • Reactivity : Bromine’s position influences electrophilic substitution patterns. For example, 8-bromo derivatives may exhibit regioselectivity distinct from 1- or 4-bromo isomers in Suzuki cross-coupling reactions .
  • Knowledge Gaps: Direct studies on 2-(8-Bromonaphthalen-1-yl)acetonitrile are absent in the provided evidence. Future work should address its synthesis, crystallography, and application in catalysis or drug design.

Q & A

Q. What are the recommended methods for synthesizing 2-(8-Bromonaphthalen-1-yl)acetonitrile, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves bromination of naphthalene derivatives followed by cyanoethylation. For example:

Brominate 1-naphthalenylacetic acid using HBr/NaNO₂ under controlled temperature (0–5°C) to avoid over-bromination.

Introduce the nitrile group via nucleophilic substitution using KCN or NaCN in DMF at 80°C for 6–8 hours.
Purity Assurance :

  • Use HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to monitor purity .
  • Confirm via 1H^1H NMR (δ 7.2–8.5 ppm for aromatic protons; δ 3.8–4.2 ppm for CH₂CN) and FT-IR (C≡N stretch at ~2250 cm⁻¹).

Q. How is the crystal structure of this compound determined, and what are the key parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) is standard. Key parameters from analogous compounds include:
ParameterValue
Space groupMonoclinic, P21/nP2_1/n
Unit cell (Å, °)a=11.36a = 11.36, b=7.24b = 7.24, c=11.89c = 11.89, β=102.5\beta = 102.5^\circ
RR-factor0.025
Refinement involves SHELX programs, with data collected on a CAD-4 diffractometer .

Q. What spectroscopic techniques are critical for characterizing brominated naphthalene derivatives?

  • Methodological Answer :
  • NMR : 1H^1H, 13C^13C, and 2D COSY/HMQC for resolving aromatic coupling and substituent effects.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., M+M^+ at m/z 246.1 for C₁₂H₈BrN).
  • XPS : Bromine 3d peaks (~70 eV binding energy) confirm substitution patterns .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in brominated naphthalene acetonitrile derivatives?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311G**) to model bromine’s electronic effects.
  • Compare HOMO/LUMO distributions to identify reactive sites. For 8-bromo substitution, steric hindrance at position 1 reduces reactivity, favoring electrophilic attacks at position 2 .
  • Validate with experimental 1H^1H NMR coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for adjacent protons).

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :
  • Scenario : Discrepancy in dihedral angles (X-ray vs. DFT-optimized structures).
  • Resolution :

Verify crystal packing forces (e.g., π-π stacking) using Mercury software.

Compare experimental vs. simulated NMR spectra (GIAO method).

Re-examine refinement parameters (e.g., thermal displacement factors) in SHELXL .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions for 8-bromo-naphthalene derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ with SPhos ligand for Buchwald-Hartwig amination.
  • Solvent/Base : DMF/t-BuONa at 100°C for 24 hours achieves >90% yield.
  • Monitoring : Track reaction progress via TLC (hexane/ethyl acetate 4:1) and GC-MS for intermediates .

Q. How to design HPLC methods for separating brominated acetonitrile derivatives from by-products?

  • Methodological Answer :
  • Column : C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient elution (acetonitrile:water 50% → 80% over 15 min).
  • Detection : UV at 254 nm for bromine’s absorbance.
  • Validation : Use factorial design to optimize % acetonitrile, pH, and flow rate (e.g., face-centered central composite design) .

Data Contradiction Analysis

Q. Why might NMR integration ratios deviate from theoretical values in brominated acetonitriles?

  • Methodological Answer :
  • Causes : Dynamic rotational effects (e.g., restricted rotation of the nitrile group).
  • Solutions :

Record spectra at higher temperatures (e.g., 60°C in DMSO-d₆) to average signals.

Use 13C^13C-DEPT to resolve overlapping peaks.

Compare with X-ray-derived torsion angles to identify conformational locking .

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